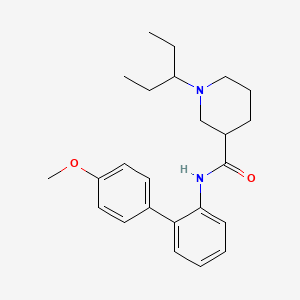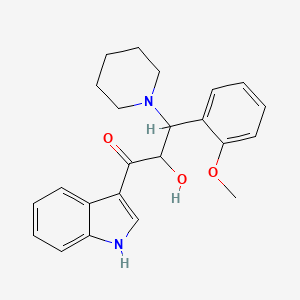![molecular formula C21H17ClN2O5 B6063412 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6063412.png)
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide, also known as GW501516 or Endurobol, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the athletic community due to its purported ability to enhance endurance and performance. In
Mécanisme D'action
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and mitochondrial biogenesis. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy production and improved metabolic function. In addition, 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle, leading to increased endurance and performance.
Biochemical and Physiological Effects:
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been shown to increase endurance and performance in both animal and human studies. However, its use in humans is still under investigation, and more research is needed to establish its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments, including its ability to activate PPARδ and improve metabolic function. However, its use in animal studies has been associated with the development of cancer in some studies, raising concerns about its safety. In addition, its use in humans is still under investigation, and more research is needed to establish its safety and efficacy.
Orientations Futures
There are several future directions for research on 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide, including its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and dyslipidemia. In addition, more research is needed to establish its safety and efficacy in humans. Furthermore, its potential use in the athletic community as a performance-enhancing drug warrants further investigation. Finally, the development of safer and more effective PPARδ agonists is an area of active research.
Méthodes De Synthèse
The synthesis of 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide involves a multi-step process that starts with the reaction of 2-methoxy-4-nitrobenzyl alcohol with 2-chlorophenylacetonitrile in the presence of a base to yield the intermediate, 2-(2-chlorophenyl)-2-(4-nitrophenoxy)acetonitrile. The intermediate is then subjected to a reductive amination reaction with benzamide in the presence of a reducing agent to yield the final product, 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide.
Applications De Recherche Scientifique
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. Several preclinical studies have demonstrated its ability to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. In addition, 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to increase endurance and performance in animal models. However, its use in humans is still under investigation, and more research is needed to establish its safety and efficacy.
Propriétés
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-28-20-12-16(24(26)27)9-10-18(20)23-21(25)15-6-4-5-14(11-15)13-29-19-8-3-2-7-17(19)22/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWMLEYPYKCUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6063332.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6063344.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)
![1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6063361.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6063371.png)
![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B6063392.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)


![2-[(2,5-dimethylphenyl)imino]-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6063425.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide](/img/structure/B6063428.png)

![3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6063446.png)